molecular formula C15H19N3O4 B2930558 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-furylmethyl)acetamide CAS No. 1038026-73-1

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-furylmethyl)acetamide

Cat. No. B2930558
CAS RN: 1038026-73-1
M. Wt: 305.334
InChI Key: GPMVAXLBXMMAOP-UHFFFAOYSA-N
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Description

The compound is a derivative of hydantoin, which is a heterocyclic organic compound. Hydantoins are used in medicine, and have anticonvulsant properties .


Molecular Structure Analysis

The compound contains a diazaspiro[4.5]decane ring, which is a type of spiro compound where two rings of different sizes share one atom . The compound also contains two carbonyl groups and an amide group, which could participate in hydrogen bonding and other intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups like carbonyl and amide could make the compound more soluble in polar solvents .

Scientific Research Applications

Synthesis and Antihypertensive Activity

A series of compounds, including structures related to 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-furylmethyl)acetamide, have been synthesized for their potential antihypertensive activity. Notably, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, similar in structure, were prepared and screened as antihypertensive agents. These compounds were found to exhibit varying degrees of effectiveness in lowering blood pressure, attributed to their action as alpha-adrenergic blockers. The research indicates a specific interest in the spirocyclic structure's ability to interact with biological targets influencing blood pressure regulation (Caroon et al., 1981).

Gabapentin-Base Synthesis and Biological Activity

Another study explored the synthesis and theoretical studies of biologically active compounds, including derivatives of gabapentin, which are structurally related to this compound. This research demonstrated the synthesis of novel classes of compounds via an intermolecular Ugi reaction, offering insights into the effects of electron-donating and withdrawing groups on the strength of intramolecular hydrogen bonds. These findings contribute to understanding the structural attributes that influence biological activity, especially in the context of neurological applications (Amirani Poor et al., 2018).

Neuroprotective Applications

Research into 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives revealed compounds with significant neuroprotective effects, including the inhibition of calcium uptake into cerebrocortical synaptosomes and protection against brain edema and memory deficits induced by toxic agents. These compounds' pharmacological profile suggests potential applications in treating conditions associated with intracellular calcium and sodium imbalances, demonstrating the therapeutic relevance of spirocyclic derivatives in neurological disorders (Tóth et al., 1997).

Glycoprotein IIb-IIIa Antagonism

A study focusing on a novel 2,8-diazaspiro[4.5]decane scaffold identified compounds with potent inhibitory activity against the glycoprotein IIb-IIIa receptor, a key factor in platelet aggregation. This research highlights the scaffold's utility in developing orally active agents with potential applications in treating arterial occlusive disorders, underscoring the versatility of spirocyclic structures in medicinal chemistry (Mehrotra et al., 2004).

Future Directions

The study of hydantoin derivatives is a rich field, with potential applications in medicine and other areas. Future research could explore the properties and potential uses of this specific compound .

properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c19-12(16-9-11-5-4-8-22-11)10-18-13(20)15(17-14(18)21)6-2-1-3-7-15/h4-5,8H,1-3,6-7,9-10H2,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMVAXLBXMMAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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